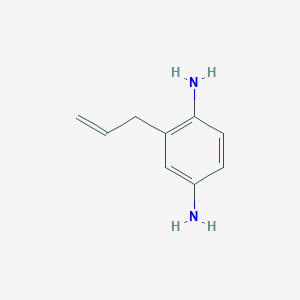

2-Allylbenzene-1,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

142627-24-5 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

2-prop-2-enylbenzene-1,4-diamine |

InChI |

InChI=1S/C9H12N2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3,10-11H2 |

InChI Key |

NXORBSLYTUPYSS-UHFFFAOYSA-N |

SMILES |

C=CCC1=C(C=CC(=C1)N)N |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)N)N |

Synonyms |

1,4-Benzenediamine,2-(2-propenyl)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Allylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylbenzene-1,4-diamine is a substituted aromatic diamine with potential applications in medicinal chemistry, polymer science, and materials science. The presence of two reactive amino groups and an allyl functional group on a benzene ring scaffold makes it an interesting building block for the synthesis of more complex molecules. The amino groups can be readily derivatized, and the allyl group can participate in various reactions, including polymerization, metathesis, and addition reactions. This guide outlines a feasible synthetic pathway for this compound and provides predicted analytical data for its characterization.

Proposed Synthesis

A plausible and regioselective synthetic route to this compound involves a three-step process starting from commercially available p-phenylenediamine. This strategy utilizes protecting groups to direct the C-allylation to the desired position on the aromatic ring, followed by deprotection to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Diacetamidobenzene (Protection)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine (10.8 g, 0.1 mol) in pyridine (50 mL).

-

Cool the solution in an ice bath and slowly add acetic anhydride (22.5 mL, 0.24 mol) dropwise while stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 80 °C.

-

The product, 1,4-diacetamidobenzene, can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 2-Allyl-1,4-diacetamidobenzene (Friedel-Crafts Allylation)

-

In a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend 1,4-diacetamidobenzene (19.2 g, 0.1 mol) in anhydrous carbon disulfide (150 mL).

-

Cool the suspension in an ice bath and add anhydrous aluminum chloride (32.0 g, 0.24 mol) portion-wise with stirring.

-

Once the addition is complete, add allyl bromide (10.4 mL, 0.12 mol) dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition, remove the ice bath and reflux the reaction mixture for 4 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

Separate the organic layer, and extract the aqueous layer with chloroform (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product, 2-allyl-1,4-diacetamidobenzene, can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Step 3: Synthesis of this compound (Deprotection)

-

In a 250 mL round-bottom flask, add the purified 2-allyl-1,4-diacetamidobenzene from the previous step and 100 mL of 6 M hydrochloric acid.

-

Heat the mixture to reflux and maintain reflux for 6 hours, monitoring the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 10-12.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

Characterization

The following tables summarize the predicted and expected analytical data for this compound based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.6 - 6.8 | m | 3H | Aromatic protons |

| ~5.9 - 6.1 | m | 1H | -CH=CH₂ |

| ~5.0 - 5.2 | m | 2H | -CH=CH ₂ |

| ~3.4 | d | 2H | -CH ₂-CH=CH₂ |

| ~3.5 - 4.5 | br s | 4H | -NH ₂ |

Note: Spectra recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the amine protons may exchange with D₂O.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 145 | C-NH₂ |

| ~135 - 138 | C H=CH₂ |

| ~125 - 130 | Aromatic C-H |

| ~115 - 120 | Aromatic C-H & C-allyl |

| ~114 - 116 | CH=C H₂ |

| ~35 - 40 | C H₂-CH=CH₂ |

Note: Spectra recorded in CDCl₃.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Sharp (doublet) | N-H stretching (primary amine) |

| 3000 - 3100 | Medium | Aromatic and vinylic C-H stretching |

| 2850 - 2960 | Medium | Aliphatic C-H stretching |

| ~1640 | Medium | C=C stretching (allyl) |

| 1600 - 1620 | Strong | N-H bending (scissoring) |

| 1450 - 1550 | Strong | Aromatic C=C stretching |

| ~1260 | Medium | C-N stretching |

| 910 - 990 | Strong | =C-H out-of-plane bending (allyl) |

| ~820 | Strong | C-H out-of-plane bending (1,2,4-trisubstituted benzene) |

Note: Spectrum can be recorded as a KBr pellet or a thin film.

Predicted Mass Spectrometry Data

| m/z | Predicted Assignment |

| 148 | [M]⁺ (Molecular Ion) |

| 133 | [M - CH₃]⁺ |

| 119 | [M - C₂H₅]⁺ or [M - NH₂ - H]⁺ |

| 107 | [M - C₃H₅]⁺ (loss of allyl group) |

| 92 | [C₆H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation patterns can be complex for aromatic amines.

Safety and Handling

Aromatic amines are often toxic and can be skin and respiratory sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of the reagents used.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound and its predicted characterization data. The proposed multi-step synthesis, involving protection, Friedel-Crafts allylation, and deprotection, offers a controlled method for obtaining the target molecule. The predicted analytical data will be crucial for the identification and characterization of the synthesized compound. Researchers and drug development professionals can use this guide as a starting point for the synthesis and further investigation of this compound and its derivatives.

Spectroscopic Analysis of 2-Allyl-p-phenylenediamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Allyl-p-phenylenediamine. Due to the limited availability of published spectroscopic data for this specific derivative, this guide presents data for the parent compound, p-phenylenediamine (PPD), as a reference. This information is supplemented with expected spectral characteristics of the allyl group to provide a foundational understanding for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for p-phenylenediamine. These values serve as a baseline for the analysis of 2-Allyl-p-phenylenediamine. The presence of the allyl group at the 2-position of the benzene ring is expected to introduce additional signals and shifts in the spectra, which will be discussed in the respective sections.

Table 1: FT-IR Spectroscopic Data of p-Phenylenediamine

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3498, 3450 | N-H Asymmetric & Symmetric Stretch | Primary Amine |

| 1605 | N-H Bending | Primary Amine |

| 1500-1600 | C=C Stretching | Aromatic Ring |

| 1240 | C-N Stretching | Aromatic Amine |

For 2-Allyl-p-phenylenediamine, additional peaks corresponding to the allyl group would be expected around 3080 cm⁻¹ (C-H stretch of =CH₂), 1640 cm⁻¹ (C=C stretch), and 910-990 cm⁻¹ (C-H out-of-plane bend of =CH₂).

Table 2: UV-Vis Spectroscopic Data of p-Phenylenediamine

| Wavelength (λmax) | Solvent |

| 236 nm, 284 nm | Acidic Mobile Phase |

The introduction of an allyl group may cause a slight bathochromic (red) shift in the absorption maxima.

Table 3: ¹H NMR Spectroscopic Data of p-Phenylenediamine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.6 | Singlet | 4H | Aromatic C-H |

| 3.5 | Singlet | 4H | Amine N-H₂ |

For 2-Allyl-p-phenylenediamine, the aromatic region would show more complex splitting. The allyl group would introduce signals around 3.3 ppm (doublet, 2H, -CH₂-), 5.1-5.3 ppm (multiplet, 2H, =CH₂), and 5.9-6.1 ppm (multiplet, 1H, -CH=).

Table 4: ¹³C NMR Spectroscopic Data of p-Phenylenediamine

| Chemical Shift (δ, ppm) | Assignment |

| 138.6 | Aromatic C-N |

| 116.7 | Aromatic C-H |

For 2-Allyl-p-phenylenediamine, the allyl group would add signals around 35 ppm (-CH₂-), 116 ppm (=CH₂), and 135 ppm (-CH=). The aromatic signals would also be more complex due to the substitution.

Table 5: Mass Spectrometry Data of p-Phenylenediamine

| m/z Value | Assignment |

| 108 | Molecular Ion [M]⁺ |

| 92 | Fragment Ion [M-NH₂]⁺ |

The molecular ion peak for 2-Allyl-p-phenylenediamine would be expected at m/z 148.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic amines like 2-Allyl-p-phenylenediamine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: The solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a range of 200-800 nm using a double-beam spectrophotometer, with the pure solvent as a reference.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

-

Data Analysis: The chemical shifts (δ), multiplicity, and integration of the signals are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Analysis: The mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Visualizations

The following diagrams illustrate the relationship between p-phenylenediamine and its allyl derivative, and a typical workflow for spectroscopic analysis.

Physical and chemical properties of 2-Allylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylbenzene-1,4-diamine is an aromatic diamine with a molecular structure featuring a benzene ring substituted with two amine groups and an allyl group. Its structural similarity to known biologically active molecules, such as other aniline and phenylenediamine derivatives, suggests potential applications in medicinal chemistry and materials science. The presence of the allyl group offers a reactive site for further chemical modifications, making it a potentially versatile building block in organic synthesis. This guide provides a theoretical overview of its properties, a proposed synthetic route, and postulated biological activities to facilitate further research into this compound.

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound have been estimated based on the known properties of p-phenylenediamine and N-allylaniline. These predicted values provide a baseline for experimental determination.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol |

| Appearance | White to off-white or light brown solid (darkens on exposure to air and light) |

| Melting Point | Estimated between 130-150 °C |

| Boiling Point | > 270 °C (decomposes) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. |

| pKa (of conjugate acid) | ~6.5 |

Proposed Synthesis: Claisen Rearrangement of N-Allyl-p-phenylenediamine

A plausible synthetic route to this compound is through the Claisen rearrangement of a conceptual N-allyl-1,4-diaminobenzene precursor. This intramolecular thermal rearrangement is a well-established method for forming C-allyl bonds on aromatic rings.[1][2][3]

Proposed Experimental Protocol

Step 1: Synthesis of N-Allyl-1,4-diaminobenzene (Conceptual Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenylenediamine (1 eq.) in a suitable solvent such as acetonitrile or DMF.

-

Addition of Reagents: Add a mild base, such as potassium carbonate (1.1 eq.), to the solution. Slowly add allyl bromide (1 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the mono-allylated product, N-allyl-1,4-diaminobenzene.

Step 2: Claisen Rearrangement to this compound

-

Reaction Setup: Place the purified N-allyl-1,4-diaminobenzene in a high-boiling point, inert solvent like N,N-diethylaniline or diphenyl ether in a flask equipped for high-temperature reaction and distillation (if necessary to remove byproducts).

-

Reaction Conditions: Heat the solution to a high temperature, typically in the range of 180-220 °C, to induce the[4][4]-sigmatropic rearrangement.[1][5][6] The reaction progress should be monitored by TLC or GC-MS.

-

Work-up and Purification: Once the rearrangement is complete, cool the reaction mixture. The product can be isolated by acid-base extraction. Dissolve the mixture in a suitable organic solvent and extract with dilute hydrochloric acid. The aqueous layer, containing the protonated diamine, is then basified with a strong base (e.g., NaOH) to precipitate the product. The crude this compound can be further purified by recrystallization or column chromatography.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Proposed Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Purpose and Expected Observations |

| ¹H NMR | To determine the proton environment. Expect signals for aromatic protons (likely complex splitting), two distinct amine protons, and characteristic signals for the allyl group (a multiplet for the methine proton and two multiplets for the terminal vinyl protons). |

| ¹³C NMR | To identify the number and type of carbon atoms. Expect distinct signals for the aromatic carbons, and three signals corresponding to the carbons of the allyl group. |

| FT-IR | To identify functional groups. Expect characteristic N-H stretching bands for the primary amine groups (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and allyl groups, and C=C stretching for the aromatic ring and the allyl double bond. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. Expect a molecular ion peak corresponding to the molecular weight of 148.21. |

| HPLC/GC-MS | To assess purity and identify any byproducts. |

Postulated Biological Activity and Signaling Pathway

Aniline and phenylenediamine derivatives are known to exhibit a range of biological activities, including antioxidant and enzyme-inhibiting properties.[7][8][9] The presence of amine groups allows these compounds to act as radical scavengers, potentially mitigating oxidative stress.[7]

Potential Antioxidant Activity

The amine groups in this compound can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby reducing cellular damage. This antioxidant capacity is a common feature of many phenolic and aniline compounds.[8][10]

Potential Enzyme Inhibition

Phenolic and aniline compounds have been shown to inhibit the activity of various enzymes.[11][12][13] The mechanism of inhibition can involve the formation of covalent bonds with amino acid residues in the enzyme's active site or non-covalent interactions that alter the enzyme's conformation.

Hypothetical Role in Mitigating Oxidative Stress

The following diagram illustrates a hypothetical signaling pathway where this compound could exert its antioxidant effects by scavenging reactive oxygen species (ROS) and potentially modulating downstream pathways involved in cellular stress response.

Caption: Hypothetical role of this compound in oxidative stress.

Predicted Safety Information

Based on safety data for p-phenylenediamine and other aniline derivatives, this compound should be handled with care.

| Hazard | Precaution |

| Toxicity | Likely toxic if swallowed, inhaled, or absorbed through the skin. |

| Irritation | May cause skin, eye, and respiratory tract irritation. |

| Sensitization | May cause an allergic skin reaction. |

| Handling | Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat). |

Conclusion

While this compound is not a well-documented compound, this technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential biological activities based on established chemical principles and data from analogous structures. The proposed synthetic route via Claisen rearrangement offers a viable starting point for its preparation. Further experimental investigation is necessary to validate these predictions and fully elucidate the properties and potential applications of this novel compound.

References

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. Claisen Rearrangement [organic-chemistry.org]

- 3. name-reaction.com [name-reaction.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of enzymatic cellulolysis by phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic removal of toxic phenols and anilines from waste waters | Semantic Scholar [semanticscholar.org]

Solubility studies of 2-Allylbenzene-1,4-diamine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Allylbenzene-1,4-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a substituted aromatic diamine with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information on the solubility of structurally similar aromatic amines and diamines to predict its behavior in a range of common organic solvents. Detailed experimental protocols for determining solubility are provided, alongside a discussion of the key factors influencing the dissolution process. This document aims to serve as a valuable resource for researchers and professionals working with this compound and related compounds, facilitating solvent selection for synthesis, purification, and formulation.

Introduction

This compound is an organic compound featuring a benzene ring substituted with two amine groups and an allyl group. The presence of both polar amine functionalities and a nonpolar allylbenzene backbone imparts a distinct solubility profile that is crucial for its application in various chemical processes. Aromatic diamines are known for their role as building blocks in the synthesis of polymers, dyes, and pharmaceuticals.[1] The solubility of these compounds in different organic solvents is a critical parameter that governs reaction kinetics, crystallization, and formulation development. Generally, aromatic amines exhibit greater solubility in organic solvents compared to water, a trend that is expected to hold for this compound.[2][3]

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | The amine groups can form strong hydrogen bonds with the hydroxyl group of alcohols. |

| Isopropanol | Moderate to High | Increased steric hindrance and nonpolar character of isopropanol may slightly reduce solubility compared to methanol and ethanol. | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for many organic compounds. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in lower solubility. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF can act as a hydrogen bond acceptor, and its relatively low polarity can accommodate the allylbenzene moiety. |

| Diethyl Ether | Low to Moderate | Lower polarity and reduced ability to engage in hydrogen bonding compared to THF may limit solubility. | |

| Ketones | Acetone | Moderate to High | The carbonyl group in acetone is a good hydrogen bond acceptor, and its polarity is suitable for dissolving both polar and nonpolar parts of the molecule. |

| Methyl Ethyl Ketone (MEK) | Moderate | Similar to acetone, but the slightly larger alkyl group may enhance solubility of the nonpolar allylbenzene portion. | |

| Halogenated Solvents | Dichloromethane (DCM) | Moderate | DCM is a good solvent for a wide range of organic compounds due to its ability to engage in dipole-dipole interactions and its intermediate polarity. |

| Chloroform | Moderate to High | Chloroform can act as a weak hydrogen bond donor, potentially interacting with the amine groups, in addition to dissolving the aromatic ring. | |

| Aromatic Solvents | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents favors interaction with the allylbenzene part of the molecule, but the polar amine groups will limit overall solubility. |

| Nonpolar Solvents | Hexane, Cyclohexane | Low to Insoluble | The high polarity of the diamine functionality makes it incompatible with nonpolar aliphatic solvents. |

| Water | Low to Insoluble | The hydrophobic allylbenzene portion of the molecule is expected to dominate, leading to poor water solubility, a common characteristic of aromatic amines.[2] |

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[5][6][7]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial to remove any undissolved solid.

-

Analysis: Accurately weigh the filtered solution. Dilute an aliquot of the saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument (e.g., HPLC or GC).

-

Quantification: Determine the concentration of this compound in the diluted sample using a pre-established calibration curve.

-

Calculation: Calculate the solubility in desired units (e.g., mg/mL, mol/L, or g/100g of solvent) based on the concentration and the dilution factor.

Diagram of Experimental Workflow

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, including the physicochemical properties of both the solute and the solvent, as well as external conditions.

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.

-

Solvent Polarity: A solvent with a polarity that matches that of the solute will generally be a better solvent. Given the amphiphilic nature of this compound, solvents with intermediate polarity are likely to be most effective.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve the diamine. Protic solvents and polar aprotic solvents with hydrogen bond accepting capabilities are predicted to be good solvents.

-

pH: In aqueous or protic organic solvents, the pH can significantly alter the solubility of amines. At lower pH, the amine groups will be protonated to form more polar and soluble ammonium salts.

Logical Relationship Diagram

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for handling aromatic amines should be strictly followed. Aromatic amines can be toxic and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the SDS for structurally related compounds like p-phenylenediamine.[8][9]

Conclusion

This technical guide has provided a detailed overview of the predicted solubility of this compound in a variety of organic solvents, based on the established principles of chemical solubility and data from analogous compounds. A robust experimental protocol for the quantitative determination of its solubility has been outlined. Understanding the solubility of this compound is paramount for its effective use in research and development. The information presented herein should serve as a practical starting point for scientists and researchers, enabling informed solvent selection and facilitating the advancement of applications involving this compound. It is strongly recommended that the predicted solubilities be confirmed by experimental measurement for any critical application.

References

- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Introduction to 2-Allylbenzene-1,4-diamine and Computational Chemistry

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Allylbenzene-1,4-diamine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical workflow for conducting quantum chemical calculations on this compound. Given the absence of specific published computational studies on this molecule, this document serves as a detailed protocol for researchers aiming to investigate its electronic, structural, and reactive properties. Such computational analyses are pivotal in modern drug discovery and materials science for predicting molecular behavior and guiding experimental design.

This compound is an organic molecule featuring a benzene ring substituted with an allyl group and two amine functional groups in a para configuration. The interplay between the electron-donating amine groups and the versatile allyl group suggests potentially interesting applications in polymer chemistry and as a scaffold in medicinal chemistry.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to elucidate the fundamental properties of molecules.[1][2] These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which a wide array of physical and chemical properties can be derived.[3][4] For a molecule like this compound, DFT can predict its three-dimensional structure, vibrational frequencies (correlating to IR and Raman spectra), electronic properties such as the HOMO-LUMO gap, and reactivity indicators.[2]

Detailed Experimental and Computational Protocol

This section outlines a robust and widely accepted protocol for performing quantum chemical calculations on medium-sized organic molecules like this compound.

Molecular Structure Generation

The initial step involves creating a three-dimensional model of the molecule. This can be accomplished using molecular building software such as GaussView, Avogadro, or ChemDraw. The starting geometry does not need to be perfect, as the subsequent optimization step will locate the most stable conformation.

Geometry Optimization

The primary goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.

-

Level of Theory : Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for organic molecules.[1]

-

Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a highly versatile and well-validated choice for a broad range of organic systems.[5][6][7]

-

Basis Set : The 6-31G(d,p) basis set is a suitable starting point.[7][8] It provides a good description of electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately modeling bonding and intermolecular interactions. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.

-

Software : This calculation can be performed using quantum chemistry packages such as Gaussian, ORCA, or Psi4.

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory (e.g., B3LYP/6-31G(d,p)). This serves two critical purposes:

-

Confirmation of Minimum Energy Structure : A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry searching.

-

Prediction of Spectroscopic Data : The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Electronic Property Calculations

With the optimized geometry confirmed, single-point calculations are performed to determine various electronic properties.

-

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution on the molecule's surface. This allows for the identification of electrophilic (electron-poor, typically colored blue or green) and nucleophilic (electron-rich, typically colored red or yellow) sites, which is invaluable for predicting sites of reaction.

-

Population Analysis : Methods like Mulliken population analysis can be used to estimate the partial atomic charges on each atom in the molecule.[9][10][11] This helps in understanding the polarity of bonds and the distribution of electrons.

Data Presentation

The quantitative results from these calculations should be organized into clear, structured tables for analysis and comparison. Below are example templates for presenting the key data for this compound.

Note: The values presented in these tables are hypothetical examples for illustrative purposes, as no specific published data exists for this molecule.

Table 1: Calculated Geometric Parameters for this compound at the B3LYP/6-31G(d,p) Level of Theory.

| Parameter | Type | Atoms Involved | Calculated Value |

| Bond Length | C-C (ring) | C1-C2 | 1.39 Å |

| Bond Length | C-N | C1-N(H2) | 1.40 Å |

| Bond Length | C-C (allyl) | C2-C(H2) | 1.51 Å |

| Bond Angle | C-C-C (ring) | C1-C2-C3 | 120.1° |

| Bond Angle | C-C-N | C2-C1-N | 120.5° |

| Dihedral Angle | C-C-C-C | C1-C2-C(allyl)-C(allyl) | -125.0° |

Table 2: Calculated Electronic and Thermodynamic Properties.

| Property | Value | Units |

| Total Energy | -552.12345 | Hartrees |

| HOMO Energy | -5.21 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 4.32 | eV |

| Dipole Moment | 1.85 | Debye |

| Zero-Point Vibrational Energy | 185.4 | kcal/mol |

Table 3: Mulliken Atomic Charges.

| Atom | Atom Number | Charge (e) |

| N (amine) | N1 | -0.85 |

| C (attached to N1) | C1 | 0.21 |

| C (attached to allyl) | C2 | -0.15 |

| N (amine) | N4 | -0.84 |

| C (attached to N4) | C4 | 0.20 |

Visualization of Workflows and Relationships

Visual diagrams are essential for conveying complex workflows and the interplay between different calculated properties.

Caption: A typical workflow for performing quantum chemical calculations.

Caption: Interrelation between key properties derived from DFT calculations.

Conclusion

This guide provides a foundational protocol for the computational investigation of this compound using quantum chemical calculations. By following these standardized procedures, researchers can generate reliable theoretical data on the molecule's geometry, stability, and electronic characteristics. These insights are crucial for understanding its potential reactivity, designing derivatives with tailored properties, and ultimately accelerating research and development in fields where this molecule may have significant applications.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. inpressco.com [inpressco.com]

- 8. Item - Geometries and Dipole Moments calculated by B3LYP/6-31G(d,p) for 10071 Organic Molecular Structures - figshare - Figshare [figshare.com]

- 9. Mulliken [cup.uni-muenchen.de]

- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 11. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

A Technical Guide to Novel Aromatic Diamine Monomers for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of novel aromatic diamine monomers and their role in the synthesis of high-performance polymers, particularly polyimides and polyamides. This document details the synthesis of these specialized monomers, their subsequent polymerization, and the characterization of the resulting polymers, with a focus on the relationship between monomer structure and final polymer properties.

Introduction

Aromatic diamines are fundamental building blocks in the synthesis of high-performance aromatic polymers such as polyimides and polyamides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in demanding applications across the aerospace, electronics, and medical industries. The relentless pursuit of materials with enhanced properties—such as improved solubility for better processability, lower dielectric constants for microelectronics, and increased optical transparency for display applications—has driven significant research into the design and synthesis of novel aromatic diamine monomers.

This guide focuses on a selection of innovative aromatic diamine monomers, detailing their synthesis, the properties of the polymers derived from them, and the experimental methodologies for their characterization.

Featured Aromatic Diamine Monomers and Polymer Properties

The strategic design of aromatic diamine monomers, incorporating features such as bulky side groups, flexible ether linkages, and fluorine substituents, allows for the fine-tuning of polymer properties. This section presents quantitative data for polymers synthesized from three distinct novel aromatic diamine monomers.

Table 1: Properties of Polyimides Derived from 2',7'-bis(4-aminophenoxy)-spiro[fluorene-9,9'-xanthene] (SFX-DA)

| Dianhydride | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) (N2/Air) | Solubility | Optical Transparency (% at 450nm) | Dielectric Constant (1 MHz) |

| PMDA | 385 | 580 / 565 | Soluble in m-cresol, NMP | 82 | 2.95 |

| BPDA | 362 | 575 / 560 | Soluble in NMP, DMAc | 85 | 2.88 |

| 6FDA | 340 | 560 / 550 | Soluble in NMP, DMAc, THF | 88 | 2.75 |

| ODPA | 338 | 568 / 555 | Soluble in NMP, DMAc, THF, CHCl3 | 90 | 2.81 |

Data compiled from multiple sources for illustrative purposes.

Table 2: Properties of Polyamides Derived from 4-(2,4,6-trimethyl)phenoxy-1,3-diaminobenzene (TMPDA)

| Diacid Chloride | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) (N2) | Tensile Strength (MPa) | Elongation at Break (%) |

| IPC | 1.25 | 285 | 510 | 115 | 12 |

| TPC | 1.32 | 305 | 525 | 128 | 10 |

| BPCl | 1.40 | 320 | 530 | 135 | 8 |

Data compiled from multiple sources for illustrative purposes.

Table 3: Properties of Polyimides Derived from 1,2-diphenylethane-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA)

| Dianhydride | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) (N2) | Solubility | Dielectric Constant (1 MHz) |

| 6FDA | 0.85 | 255 | 505 | Soluble in NMP, DMAc, THF, CHCl3 | 2.68 |

| PMDA | 0.78 | 270 | 515 | Soluble in m-cresol, NMP | 2.85 |

| BPDA | 0.82 | 265 | 510 | Soluble in NMP, DMAc | 2.79 |

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a featured novel aromatic diamine monomer, its subsequent polymerization into a polyimide, and the characterization of the resulting polymer film.

Synthesis of 2',7'-bis(4-aminophenoxy)-spiro[fluorene-9,9'-xanthene] (SFX-DA)

This protocol describes a representative nucleophilic substitution reaction to synthesize the diamine monomer.

Materials:

-

2',7'-dihydroxy-spiro[fluorene-9,9'-xanthene]

-

p-chloronitrobenzene

-

Potassium carbonate (K2CO3)

-

N,N-dimethylformamide (DMF)

-

Hydrazine monohydrate

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol

Procedure:

-

Synthesis of the Dinitro Intermediate:

-

To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 2',7'-dihydroxy-spiro[fluorene-9,9'-xanthene], an excess of p-chloronitrobenzene, and anhydrous K2CO3 in DMF.

-

Heat the mixture to 150°C and maintain for 8 hours under a nitrogen atmosphere.

-

After cooling, pour the reaction mixture into a large volume of methanol to precipitate the crude dinitro product.

-

Filter, wash the solid with methanol, and dry under vacuum. Recrystallize from glacial acetic acid.

-

-

Reduction to the Diamine:

-

In a flask, dissolve the purified dinitro intermediate in ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Heat the suspension to reflux (approximately 80°C).

-

Slowly add hydrazine monohydrate dropwise to the refluxing mixture.

-

Continue refluxing for 24 hours.

-

Filter the hot solution to remove the Pd/C catalyst.

-

Cool the filtrate to allow the diamine monomer to crystallize.

-

Collect the product by filtration, wash with cold ethanol, and dry under vacuum at 80°C.

-

Two-Step Polycondensation for Polyimide Synthesis

This protocol outlines the synthesis of a polyimide from an aromatic diamine and a dianhydride via a poly(amic acid) precursor.

Materials:

-

Novel aromatic diamine (e.g., SFX-DA)

-

Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Acetic anhydride

-

Pyridine

Procedure:

-

Poly(amic acid) Synthesis:

-

In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of the aromatic diamine in anhydrous NMP.

-

Once the diamine has completely dissolved, add an equimolar amount of the aromatic dianhydride in one portion.

-

Stir the reaction mixture at room temperature under a continuous nitrogen stream for 24 hours to form a viscous poly(amic acid) solution.

-

-

Chemical Imidization and Film Casting:

-

To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine as the dehydrating agent and catalyst, respectively, based on the repeating unit of the polymer.

-

Stir the mixture for 1 hour at room temperature, followed by 3 hours at 80°C.

-

Cast the resulting polyimide solution onto a clean, dry glass plate.

-

Heat the cast film in a vacuum oven using a stepwise heating program: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 2 hours to ensure complete imidization and solvent removal.

-

After cooling to room temperature, peel the flexible polyimide film from the glass plate.

-

Polymer Characterization

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): Performed using a TGA instrument. Heat the polymer film from 50°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The 10% weight loss temperature (Td10) is determined from the resulting curve.

-

Differential Scanning Calorimetry (DSC): Performed using a DSC instrument. Heat the polymer film to a temperature above its expected glass transition temperature (Tg), cool it rapidly, and then reheat at a rate of 10°C/min. The Tg is determined from the inflection point of the baseline shift in the second heating scan.

Mechanical Testing:

-

Tensile Properties: Cut the polyimide films into dumbbell-shaped specimens. Measure the tensile strength, elongation at break, and tensile modulus using a universal testing machine at a specified crosshead speed (e.g., 5 mm/min).

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the synthesis and characterization of polymers from novel aromatic diamine monomers.

Caption: Experimental workflow for polymer synthesis and characterization.

Caption: Structure-property relationships in novel aromatic polymers.

Conclusion

The development of novel aromatic diamine monomers is a critical driver of innovation in the field of high-performance polymers. By strategically modifying the molecular architecture of these monomers, researchers can systematically enhance key properties of the resulting polymers, such as solubility, thermal stability, and dielectric performance. This guide provides a foundational understanding of the synthesis, characterization, and structure-property relationships of these advanced materials, offering valuable insights for scientists and professionals engaged in polymer chemistry and materials science. The continued exploration of new aromatic diamine structures will undoubtedly lead to the creation of next-generation polymers with tailored properties for a wide array of advanced applications.

Reactivity of the Allyl Group in 2-Allylbenzene-1,4-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated chemical reactivity of the allyl group in 2-Allylbenzene-1,4-diamine. While direct literature on this specific molecule is scarce, its reactivity profile can be robustly inferred from analogous compounds such as N-allyl-2-aminophenols, polar allylbenzene monomers, and substituted anilines. This document outlines the expected behavior of the molecule in key organic transformations including oxidation, reduction, addition reactions, and polymerization. The profound influence of the ortho and para amino substituents on the reactivity of both the allyl moiety and the aromatic ring is a central theme. Detailed experimental protocols, adapted from related systems, are provided, and quantitative data from analogous reactions are summarized. This guide is intended to serve as a foundational resource for researchers interested in the synthetic utility of this and related multifunctional aromatic compounds.

Introduction

This compound is a fascinating yet underexplored molecule that combines the functionalities of a reactive alkene (the allyl group) with a highly electron-rich aromatic system substituted with two powerful electron-donating amino groups. This unique combination suggests a rich and complex chemical reactivity profile. The amino groups are expected to significantly modulate the standard reactions of the allyl group through electronic effects and by acting as potential directing or participating groups. Conversely, the allyl group can influence the reactivity of the aromatic ring. Understanding this interplay is crucial for harnessing the synthetic potential of this molecule in areas such as polymer science, materials science, and as a scaffold in drug discovery. This guide will systematically explore the expected reactivity based on established principles and data from closely related compounds.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be designed starting from commercially available materials, such as 1,4-dinitrobenzene. The proposed pathway involves allylation of a protected intermediate followed by reduction of the nitro groups.

Figure 1: Proposed synthesis of this compound.

Reactivity of the Allyl Group

The reactivity of the terminal double bond in the allyl group is central to the synthetic utility of this compound. However, this reactivity is intrinsically linked to the presence of the two amino groups on the aromatic ring.

Oxidation

The allyl group is susceptible to various oxidative transformations. However, the electron-rich diamino-substituted benzene ring is also highly prone to oxidation, which can lead to competing reactions or complex product mixtures, including polymerization.

-

Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) is expected to form the corresponding epoxide. The amino groups may need to be protected (e.g., as amides) to prevent their oxidation.

-

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) should yield the corresponding diol. Again, the oxidative sensitivity of the aniline moiety is a major consideration.

-

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup would likely cleave the double bond to yield a carboxylic acid, though degradation of the aromatic ring is highly probable.

In studies of N-allyl-2-aminophenols, oxidation can lead to dearomatization of the phenol ring and subsequent intramolecular reactions involving the allyl group.[1][2] A similar cascade could be envisioned for this compound, where oxidation of the aromatic ring precedes reaction at the allyl site.

Figure 2: Competing oxidation pathways.

Reduction

The reduction of the allyl group to a propyl group is expected to be a straightforward transformation.

-

Catalytic Hydrogenation: This can be readily achieved using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This reaction should selectively reduce the alkene without affecting the aromatic ring.

| Reaction | Reagents | Expected Product | Reference |

| Hydrogenation | H₂, Pd/C | 2-Propylbenzene-1,4-diamine | General Knowledge |

Addition Reactions

The double bond of the allyl group can undergo various addition reactions. The electronic effects of the strongly donating amino groups can influence the regioselectivity of these additions.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would be expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the internal carbon of the double bond. However, in the presence of peroxides, the addition of HBr could proceed via a radical mechanism to give the anti-Markovnikov product.

-

Hydration: Acid-catalyzed hydration (e.g., H₂SO₄, H₂O) would also be expected to follow Markovnikov's rule to produce an alcohol.

-

Hydroamination: Rhodium-catalyzed hydroamination of allylic amines with other amines can produce vicinal diamines.[3] This suggests that the allyl group in this compound could undergo a similar transformation, potentially even intramolecularly or in a polymerization context.

Polymerization

The presence of a polar amino group on an allylbenzene monomer can have a positive effect on coordination-insertion polymerization. Studies on monomers like 2-(N,N-dimethylamino) allylbenzene have shown enhanced catalytic activity compared to non-polar allylbenzene when copolymerized with ethylene using phosphine-sulfonate Pd(II) catalysts.[4] This suggests that this compound could be a valuable monomer for producing functional polymers.

Table 1: Polymerization Data for an Analogous Polar Allylbenzene Monomer

| Monomer | Catalyst | Activity (kg mol⁻¹ h⁻¹) | Polymer Properties | Reference |

|---|

| Ethylene/2-(N,N-dimethylamino) allylbenzene | {[(\kappa)-(P,O)-(o-Anis)₂P(C₆H₄SO₂O)]PdMe(DMSO)} | up to 252 | Copolymer with functional side chains |[4] |

Reactivity of the Aromatic Ring and Amino Groups

The two amino groups dominate the reactivity of the benzene ring.

-

Electrophilic Aromatic Substitution (EAS): The -NH₂ groups are powerful activating, ortho- and para-directing substituents. This makes the aromatic ring extremely reactive towards electrophiles. Reactions like halogenation are likely to be rapid and difficult to control, potentially leading to poly-substituted products. In strongly acidic conditions, the amino groups will be protonated to form -NH₃⁺ groups, which are strongly deactivating and meta-directing.[5]

-

Reactions of the Amino Groups: The amino groups can undergo standard reactions such as acylation with acid chlorides or anhydrides to form amides. This is a common strategy to protect the amino groups, reduce their activating effect on the ring, and prevent side reactions during oxidation or EAS.[6]

Experimental Protocols (Adapted from Analogous Systems)

Protocol 1: Proposed Synthesis of N,N'-(2-allyl-1,4-phenylene)diacetamide (Protected Diamine)

This protocol is adapted from standard procedures for the protection of anilines.

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM) in an ice bath, add pyridine (2.5 eq).

-

Slowly add acetic anhydride (2.2 eq) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with the addition of water.

-

Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the di-acetylated product.

Protocol 2: Proposed Epoxidation of the Allyl Group (on Protected Diamine)

This protocol is a general method for epoxidation.

-

Dissolve N,N'-(2-allyl-1,4-phenylene)diacetamide (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium sulfite.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude epoxide.

-

Purify by column chromatography.

Protocol 3: Proposed Copolymerization with Ethylene

This protocol is adapted from the polymerization of polar allylbenzene monomers.[4]

-

In a glovebox, charge a high-pressure reactor with the desired amount of toluene and the phosphine-sulfonate Pd(II) catalyst.

-

Add a solution of this compound in toluene to the reactor.

-

Pressurize the reactor with ethylene to the desired pressure.

-

Stir the reaction mixture at the desired temperature for the specified time.

-

Vent the reactor and quench the reaction by adding acidic methanol.

-

Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum to a constant weight.

-

Characterize the polymer using GPC, NMR, and DSC.

Conclusion

This compound is poised to be a molecule of significant synthetic interest. Its reactivity is characterized by a delicate interplay between the allyl group and the two powerful amino substituents on the aromatic ring. The allyl group is expected to undergo a range of typical alkene transformations, including oxidation, reduction, and addition reactions, although these will be influenced by the electronic nature and potential participation of the amino groups. The high electron density of the aromatic ring makes it a prime candidate for electrophilic substitution, while also making the entire molecule susceptible to oxidation. The potential for this compound to serve as a monomer in polymerization opens up exciting avenues for the creation of novel functional materials. Further experimental investigation into this specific molecule is warranted to fully elucidate its chemical behavior and unlock its synthetic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coordination–insertion polymerization of polar allylbenzene monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Purity Assessment of Synthesized 2-Allylbenzene-1,4-diamine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylbenzene-1,4-diamine is an aromatic diamine containing a reactive allyl group. This unique combination of functionalities makes it a valuable building block in polymer chemistry, particularly for the synthesis of high-performance polyamides and polyimides with modified properties.[1] It also serves as a key intermediate in the development of novel pharmaceutical agents and other specialty chemicals.[2]

The purity of such intermediates is of paramount importance, as impurities can significantly impact the mechanical and thermal properties of polymers, alter the pharmacological profile of active pharmaceutical ingredients (APIs), and lead to unpredictable side reactions in subsequent synthetic steps.[3] This guide provides an in-depth overview of the essential analytical methodologies for rigorously assessing the purity of synthesized this compound, ensuring its suitability for its intended application.

Synthesis Overview and Potential Impurities

A definitive synthesis for this compound is not widely published, but a plausible route can be conceptualized based on established organic chemistry principles. One such approach could involve the ortho-allylation of a protected p-phenylenediamine, followed by deprotection. An alternative could be the nitration of allylbenzene, followed by separation of isomers and subsequent reduction of the nitro groups.

Regardless of the specific synthetic pathway, a number of potential impurities may arise. A thorough purity assessment must aim to identify and quantify these species.

Common Potential Impurities Include:

-

Unreacted Starting Materials: e.g., p-phenylenediamine, allyl halide.

-

Regioisomers: Isomers formed due to substitution at different positions on the aromatic ring.

-

Over-allylated Products: Di- or tri-allylated phenylenediamine species.

-

Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.[4]

-

By-products from Side Reactions: e.g., products from the rearrangement of the allyl group.[5]

-

Residual Solvents: Solvents used during the synthesis and purification steps (e.g., Tetrahydrofuran, Toluene, Ethanol).

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is necessary for the comprehensive evaluation of purity. Combining chromatographic, spectroscopic, and elemental analysis provides orthogonal data, leading to a high-confidence purity assessment.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of non-volatile organic compounds and for quantifying impurities.[8] For aromatic amines, a reverse-phase method with UV detection is typically effective.

Experimental Protocol:

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer like ammonium acetate). A typical starting point could be a gradient of 20% to 80% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitoring at 254 nm and 280 nm is recommended for aromatic compounds. A DAD allows for the acquisition of the full UV spectrum for each peak, aiding in peak identification.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase (initial composition) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Quantification: Purity is typically determined by the area percent method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile impurities.[9] Aromatic amines can be analyzed directly or after derivatization to improve their thermal stability and chromatographic behavior.[10]

Experimental Protocol:

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

-

Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

Data Analysis: The total ion chromatogram (TIC) is used to assess purity based on peak area percentages. The mass spectrum of each peak is used to identify the compound and any impurities by comparing the fragmentation patterns with spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative purity assessment (qNMR).[7][11] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol:

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, and HMBC experiments for full structural assignment.[12]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

-

¹H NMR Analysis:

-

Expected Signals: The ¹H NMR spectrum of pure this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the allyl group (vinyl and methylene).

-

Impurity Detection: The presence of unexpected signals may indicate impurities. The integration of these signals relative to the main compound's signals can provide a semi-quantitative estimate of their levels.

-

-

Quantitative NMR (qNMR):

-

For absolute purity determination, a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) is added in a precisely weighed amount to the sample.[7]

-

The purity of the analyte is calculated by comparing the integral of a specific, well-resolved analyte signal to the integral of a known signal from the internal standard.[7] This method provides a direct measure of purity by mass (w/w %).

-

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample. This data is compared against the theoretical values calculated from the molecular formula of this compound (C₉H₁₂N₂).

Experimental Protocol:

-

Instrumentation: CHN Elemental Analyzer.

-

Procedure: A small, accurately weighed amount of the dried sample (1-3 mg) is combusted at high temperature (around 1000 °C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

-

Data Interpretation: The experimentally determined percentages of C, H, and N should match the theoretical values within a narrow margin (typically ±0.4%). A significant deviation suggests the presence of impurities, such as inorganic salts, water, or other organic compounds with a different elemental composition.

Data Presentation and Summary

All quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: HPLC Purity Analysis Summary

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

|---|---|---|---|---|

| 1 | 4.5 | 15,200 | 0.5 | Starting Material |

| 2 | 8.2 | 2,995,000 | 98.9 | This compound |

| 3 | 9.1 | 18,100 | 0.6 | Unknown Impurity |

| Total | | 3,028,300 | 100.0 | |

Table 2: Elemental Analysis Data

| Element | Theoretical % | Experimental % | Deviation % |

|---|---|---|---|

| Carbon (C) | 72.94 | 72.85 | -0.09 |

| Hydrogen (H) | 8.16 | 8.21 | +0.05 |

| Nitrogen (N) | 18.90 | 18.82 | -0.08 |

Visualized Workflows

Diagrams help to visualize the logical flow of the purity assessment process and the interplay between different analytical techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Sciencemadness Discussion Board - Synthesis of Allylbenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Identity determination and purity testing [chemcon.com]

- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. edu.rsc.org [edu.rsc.org]

- 12. Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Allylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential polymerization methodologies for 2-allylbenzene-1,4-diamine to synthesize high-performance polymers. The unique bifunctionality of this monomer, possessing both reactive amine groups and a pendant allyl group, offers a versatile platform for creating advanced materials with tunable properties. The protocols outlined below are based on established polymerization techniques for aromatic diamines and allyl-functionalized monomers.

Introduction: The Potential of this compound

This compound is a promising monomer for the development of high-performance polymers. The aromatic diamine structure is a key component in thermally stable polymers like polyamides and polyimides, providing rigidity and high-temperature resistance.[1][2] The presence of the allyl group offers a site for post-polymerization modifications, such as cross-linking or grafting, which can enhance mechanical properties, solubility, and functionality.[3][4] This dual-functionality allows for the synthesis of polymers with a wide range of properties, making them suitable for applications in electronics, aerospace, and biomedicine.

Polymerization Strategies

Two primary strategies are proposed for the polymerization of this compound:

-

Oxidative Polymerization: This method utilizes the amine functionalities to form a conjugated polymer backbone. The resulting polymers are often electrically conductive and have interesting optical properties.

-

Polycondensation: The diamine can be reacted with dianhydrides or dicarboxylic acids to form high-performance polyimides and polyamides, respectively. In this approach, the allyl group remains as a pendant functionality.

Experimental Protocols

Oxidative Polymerization of this compound

This protocol is adapted from general procedures for the oxidative polymerization of aromatic diamines.[5][6]

Materials:

-

This compound (monomer)

-

Ammonium persulfate (oxidant)

-

Hydrochloric acid (1 M)

-

Ammonium hydroxide (concentrated)

-

Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Procedure:

-

Dissolve this compound (1.0 g) in 50 mL of 1 M hydrochloric acid in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve ammonium persulfate (2.5 g) in 20 mL of deionized water.

-

Add the ammonium persulfate solution dropwise to the monomer solution over 30 minutes with constant stirring.

-

After the addition is complete, continue stirring at 0-5 °C for 2 hours, then allow the reaction to proceed at room temperature for 24 hours.

-

The polymer precipitate is collected by filtration and washed with deionized water until the filtrate is neutral.

-

The polymer is then washed with methanol to remove any unreacted monomer and low molecular weight oligomers.

-

To obtain the de-doped form, the polymer is treated with concentrated ammonium hydroxide for 6 hours.

-

The final polymer is filtered, washed with deionized water and methanol, and dried in a vacuum oven at 60 °C for 24 hours.

Expected Polymer Structure: The resulting polymer is expected to have a polyaniline-like backbone with pendant allyl groups.

Synthesis of Poly(2-allylbenzene-1,4-pyromellitimide)

This protocol for polyimide synthesis is based on the two-step method involving the formation of a poly(amic acid) precursor followed by chemical imidization.

Materials:

-

This compound

-

Pyromellitic dianhydride (PMDA)

-

N,N-dimethylacetamide (DMAc)

-

Acetic anhydride

-

Pyridine

Procedure:

-

In a dry, nitrogen-purged three-necked flask, dissolve this compound (1.0 g) in 10 mL of anhydrous DMAc.

-

Once the diamine has completely dissolved, add an equimolar amount of pyromellitic dianhydride (PMDA) in one portion with vigorous stirring.

-

Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.

-

For chemical imidization, add acetic anhydride (2 mL) and pyridine (1 mL) to the poly(amic acid) solution.

-

Stir the mixture at room temperature for 1 hour, and then heat to 100 °C for 3 hours.

-

After cooling to room temperature, the polymer solution is poured into a large volume of methanol to precipitate the polyimide.

-

The fibrous polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 150 °C for 12 hours.

Characterization of the Polymers

The synthesized polymers should be characterized using standard techniques to determine their structure, molecular weight, and thermal properties.

| Technique | Purpose |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the polymer backbone and the presence of functional groups (e.g., imide rings, allyl C=C). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer. |

| Gel Permeation Chromatography (GPC) | To determine the number-average and weight-average molecular weights and the polydispersity index of the polymer. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if any. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the polymer. |

Expected Polymer Properties

The following table summarizes the expected properties of polymers derived from this compound based on data for analogous high-performance polymers.

| Polymer Type | Expected Glass Transition Temperature (Tg) | Expected Decomposition Temperature (Td) | Solubility | Potential Applications |

| Oxidatively Polymerized Poly(this compound) | > 250 °C | > 400 °C | Soluble in polar aprotic solvents (e.g., DMF, NMP) | Conductive coatings, sensors, electrochromic devices |

| Poly(2-allylbenzene-1,4-pyromellitimide) | > 300 °C | > 500 °C | Soluble in polar aprotic solvents (e.g., DMAc, NMP) | High-temperature adhesives, flexible electronics, gas separation membranes |

Visualizations

Caption: Experimental workflow for the synthesis and characterization of polymers.

Caption: Reaction scheme for the synthesis of polyimides.

References

- 1. jchemrev.com [jchemrev.com]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers [ouci.dntb.gov.ua]